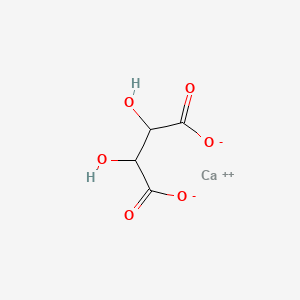
POLY(DIMER ACID-CO-ALKYL POLYAMINE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(DIMER ACID-CO-ALKYL POLYAMINE) is a polymeric compound formed by the reaction of dimer acids with alkyl polyamines. This compound is known for its unique properties, such as high thermal stability, excellent adhesion, and resistance to chemicals. It is widely used in various industrial applications, including coatings, adhesives, and sealants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of POLY(DIMER ACID-CO-ALKYL POLYAMINE) typically involves the polycondensation reaction between dimer acids and alkyl polyamines. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process generally involves heating the reactants to a specific temperature, usually around 150-250°C, and maintaining this temperature for several hours to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of POLY(DIMER ACID-CO-ALKYL POLYAMINE) is carried out in large-scale reactors equipped with temperature and pressure control systems. The raw materials, including dimer acids and alkyl polyamines, are fed into the reactor, and the reaction is initiated by heating. The reaction mixture is continuously stirred to ensure uniformity and prevent localized overheating. After the reaction is complete, the polymer is purified and processed into the desired form .
化学反应分析
Types of Reactions
POLY(DIMER ACID-CO-ALKYL POLYAMINE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced thermal stability, while substitution reactions can introduce new functional groups that modify the polymer’s properties .
科学研究应用
POLY(DIMER ACID-CO-ALKYL POLYAMINE) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functional materials and as a component in polymer blends.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Investigated for its potential use in creating advanced medical devices and implants due to its biocompatibility and mechanical properties.
作用机制
The mechanism of action of POLY(DIMER ACID-CO-ALKYL POLYAMINE) involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with different substrates, enhancing adhesion and mechanical properties. Additionally, the presence of functional groups in the polymer chain enables it to participate in various chemical reactions, further modifying its properties and expanding its range of applications .
相似化合物的比较
Similar Compounds
Some compounds similar to POLY(DIMER ACID-CO-ALKYL POLYAMINE) include:
POLY(DIMER ACID-CO-ETHYLENEDIAMINE): A polymer formed by the reaction of dimer acids with ethylenediamine, known for its high thermal stability and chemical resistance.
POLY(DIMER ACID-CO-PIPERAZINE): A polymer formed by the reaction of dimer acids with piperazine, used in various industrial applications due to its excellent mechanical properties.
Uniqueness
POLY(DIMER ACID-CO-ALKYL POLYAMINE) stands out due to its unique combination of thermal stability, chemical resistance, and adhesion properties. Its ability to undergo various chemical reactions and form strong bonds with different substrates makes it a versatile material for a wide range of applications .
属性
CAS 编号 |
128360-73-6 |
|---|---|
分子式 |
C8H16O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




